molecular formula C19H14N2O2S2 B2423679 4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681231-21-0

4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No. B2423679
CAS RN: 681231-21-0
M. Wt: 366.45
InChI Key: BXBCFWJHSXFVHH-UHFFFAOYSA-N
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Description

“4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H14N2O2S2 . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The specific chemical reactions involving “4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide” are not detailed in the retrieved sources. Thiazoles, in general, have been found to participate in various chemical reactions due to the presence of the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide” are not detailed in the retrieved sources. Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antioxidant Properties

Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage, and potentially preventing various diseases. Researchers have explored the antioxidant activity of thiazole derivatives, and our compound could contribute to this field .

Analgesic Effects

Thiazoles have also been studied for their analgesic properties. These compounds may alleviate pain by interacting with specific receptors or modulating pain pathways. While more research is needed, our compound could be a promising candidate for pain management .

Anti-Inflammatory Activity

Inflammation is a key factor in various diseases. Thiazoles, including our compound, have shown anti-inflammatory effects in preclinical studies. By inhibiting inflammatory mediators, they may help mitigate inflammation-related conditions .

Antimicrobial and Antifungal Potential

Thiazoles exhibit antimicrobial and antifungal activities. Researchers have explored their efficacy against bacteria, fungi, and other pathogens. Our compound might contribute to the development of novel antimicrobial agents .

Neuroprotective Properties

Neurodegenerative diseases pose significant challenges. Thiazoles have been investigated for their neuroprotective effects, potentially safeguarding neurons from damage. Our compound could be a valuable addition to this area of research .

Antitumor and Cytotoxic Effects

Thiazoles have attracted attention as potential antitumor agents. They may inhibit cancer cell growth, induce apoptosis (programmed cell death), and reduce tumor progression. Our compound’s cytotoxic properties warrant further exploration .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered.

properties

IUPAC Name

4-acetyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-11(22)12-6-8-13(9-7-12)18(23)21-19-20-17-14-4-2-3-5-15(14)24-10-16(17)25-19/h2-9H,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBCFWJHSXFVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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